2,4-Difluorocinnamic acid
Description
Contextualization within Fluorinated Aromatic Carboxylic Acids
Fluorinated aromatic carboxylic acids represent a significant class of compounds in organic chemistry, primarily due to the profound effects that fluorine substitution has on molecular properties. tandfonline.commdpi.com The introduction of fluorine, the most electronegative element, can dramatically alter a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. tandfonline.commdpi.comresearchgate.net This makes fluorinated aromatic carboxylic acids, including 2,4-difluorocinnamic acid, highly valuable in fields like medicinal chemistry and materials science. ontosight.aiwiley.comnih.gov
The presence of fluorine can enhance the metabolic stability of a compound by making the C-F bond more resistant to enzymatic cleavage compared to a C-H bond. tandfonline.com Furthermore, the electron-withdrawing nature of fluorine can increase the acidity of the carboxylic acid group, influencing its ionization state and interaction with biological receptors. mdpi.com Fluorinated benzoic acids, a related subclass, are notably used as tracers in various industrial applications, including oilfield and geothermal studies, due to their low detection limits. wiley.comnih.gov
Significance as a Building Block in Complex Chemical Synthesis
The true value of this compound in the scientific community lies in its role as a versatile building block for the synthesis of more complex molecules. guidechem.com Its structure contains multiple reactive sites—the carboxylic acid group, the double bond, and the fluorinated aromatic ring—that can be selectively modified through various organic reactions. This allows for the systematic introduction of the difluorophenyl group into larger molecular scaffolds. guidechem.com
The synthesis of this compound itself can be achieved through several methods. One common approach is the Knoevenagel condensation of 2,4-difluorobenzaldehyde (B74705) with malonic acid. google.com Another method involves a Heck reaction between a bromobenzene (B47551) derivative and an acrylic acid ester. google.comgoogle.com More recent developments have explored palladium-catalyzed reactions of diazonium salts derived from polyhalogenated anilines with acrylic acid, offering an alternative synthetic route. google.com
The utility of this compound and its derivatives as intermediates is highlighted in their application for creating compounds with potential pharmaceutical applications. google.com For instance, derivatives of fluorinated cinnamic acids are being investigated as potential antimicrobial and anticancer agents. guidechem.comontosight.aiontosight.ai
Overview of Current Research Trajectories
Current research involving this compound and related compounds is multifaceted. In medicinal chemistry, the focus remains on leveraging the unique properties of fluorine to design novel therapeutic agents. tandfonline.comresearchgate.net The strategic placement of fluorine atoms, as seen in this compound, can enhance drug potency and optimize pharmacokinetic profiles. researchgate.net
In the field of materials science, the photodimerization of difluorocinnamic acids in the crystalline state is an area of active investigation. acs.orgrsc.org These studies, sometimes conducted under high pressure, explore how the arrangement of molecules in a crystal influences their reactivity upon exposure to UV radiation, which has implications for the design of novel photofunctional materials. acs.orgrsc.org
Furthermore, enzymatic studies are exploring the biotransformation of fluorinated aromatic compounds. For example, research has been conducted on the enzymatic deracemization of fluorinated arylcarboxylic acids and the biodegradation of compounds like 4-fluorocinnamic acid by bacterial consortia. mdpi.comnih.govnih.gov These studies are crucial for understanding the environmental fate of such compounds and for developing biocatalytic methods for their synthesis and modification.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(2,4-difluorophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDXPFJQTKGTFP-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94977-52-3, 774-73-2 | |
| Record name | 2,4-Difluorocinnamic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 774-73-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Chemical Transformations
Strategic Approaches to the Synthesis of 2,4-Difluorocinnamic Acid
The preparation of this compound can be achieved through several strategic synthetic routes, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions. These methods primarily involve the formation of the characteristic α,β-unsaturated carbonyl system.
The Perkin reaction is a classical method for synthesizing cinnamic acids. iitk.ac.inwikipedia.org It involves the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of an alkali salt of the acid which acts as a base catalyst. wikipedia.orglongdom.org For the synthesis of this compound, the reaction would typically involve 2,4-difluorobenzaldehyde (B74705) and an acid anhydride like acetic anhydride, with a weak base such as sodium acetate. iitk.ac.instuba.sk
The mechanism proceeds through the formation of an enolate from the anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. iitk.ac.in A subsequent series of elimination and hydrolysis steps yields the final α,β-unsaturated aromatic acid. iitk.ac.inlongdom.org Modifications to the classical Perkin reaction often focus on the choice of base and solvent to improve yields and simplify purification. While traditionally applicable to aromatic aldehydes, the reaction conditions can be tailored for fluorinated substrates. longdom.org
The Knoevenagel condensation is a highly versatile and widely used method for forming carbon-carbon bonds, particularly in the synthesis of cinnamic acid derivatives. rsc.orgbepls.com This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, such as malonic acid, in the presence of a basic catalyst. bepls.com The synthesis of this compound via this route uses 2,4-difluorobenzaldehyde and malonic acid.
A key feature of this method when using malonic acid is the spontaneous decarboxylation of the intermediate α,β-unsaturated malonic acid, which directly yields the cinnamic acid product. semanticscholar.org Historically, pyridine, often with a catalytic amount of piperidine, has been used as both the solvent and the base. rsc.org However, due to the hazardous nature of pyridine, significant research has focused on developing greener alternatives. rsc.orgsemanticscholar.org These include using other organic bases like triethylamine or employing aqueous conditions with phase-transfer catalysts, which can lead to high yields and simplified product isolation. rsc.orgsemanticscholar.org
| Catalyst/Solvent System | Description | Advantages |
| Pyridine/Piperidine | The traditional method where pyridine serves as both solvent and base. rsc.org | Well-established and effective for a wide range of substrates. |
| Triethylamine/Toluene | An alternative system that avoids the use of carcinogenic pyridine. rsc.org | Easier handling, separation, and recycling of solvent and catalyst. rsc.org |
| Aqueous/TBAB/K₂CO₃ | A green chemistry approach using water as the solvent with a phase-transfer catalyst. semanticscholar.org | Environmentally friendly, often with simple filtration-based work-up. semanticscholar.org |
The Mizoroki-Heck reaction is a powerful tool in modern organic synthesis for the formation of carbon-carbon bonds. organic-chemistry.orgsynarchive.com This palladium-catalyzed cross-coupling reaction typically involves the reaction of an unsaturated halide (or triflate) with an alkene in the presence of a base. synarchive.commatthey.com To synthesize this compound derivatives, this reaction could couple a 2,4-difluorinated aryl halide (e.g., 1-iodo-2,4-difluorobenzene) with acrylic acid or its esters. matthey.com
The catalytic cycle of the Heck reaction involves several key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) species.
Alkene Insertion (Syn-addition): The alkene coordinates to the palladium(II) complex and then inserts into the palladium-aryl bond.
Syn β-Hydride Elimination: A hydrogen atom from the β-carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.
Reductive Elimination: The palladium-hydride species reductively eliminates HX, regenerating the palladium(0) catalyst.
This method offers high regioselectivity and is tolerant of a wide variety of functional groups, making it a valuable strategy for producing highly substituted and functionalized cinnamic acid derivatives. organic-chemistry.orgmdpi.com
While the aforementioned methods build the fluorinated aromatic ring into the final product, direct fluorination involves introducing fluorine atoms onto a pre-existing molecular scaffold. Recent advancements have led to powerful new methods for C-F bond formation. One notable strategy is decarboxylative fluorination, which can convert aliphatic carboxylic acids into the corresponding alkyl fluorides. nih.govnih.gov
Visible light-promoted photoredox catalysis has emerged as a mild and efficient method for this transformation. nih.gov In this process, a photocatalyst absorbs visible light and initiates a single-electron transfer process. The carboxylate is oxidized to form a carboxyl radical, which rapidly undergoes CO₂ extrusion to generate an alkyl radical. This radical then abstracts a fluorine atom from an electrophilic fluorine source, such as Selectfluor®, to yield the fluorinated product. nih.govnih.gov While this specific method targets sp³ C-F bond formation, the underlying principles of radical-mediated fluorination are being actively explored for modifying various positions on complex organic molecules, including those related to the cinnamic acid skeleton.
Research into the synthesis of fluorinated cinnamic acids continues to yield novel and efficient methodologies. One alternative approach involves a one-step aldol reaction between a substituted benzaldehyde and acetaldehyde in the presence of a base catalyst, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or triethylamine. google.com This method provides a direct route to the cinnamic acid product, potentially shortening the synthetic sequence compared to classical methods.
The development of new synthetic pathways is crucial for accessing novel analogs and overcoming the limitations of existing methods. These explorations often focus on improving reaction efficiency, reducing environmental impact, and expanding the range of accessible molecular structures from readily available starting materials. researchgate.netnih.govmdpi.comnih.gov
Derivatization and Functionalization of this compound
This compound is not only a synthetic target but also a versatile starting material for the creation of more complex molecules with diverse applications. Its structure contains multiple reactive sites—the carboxylic acid group, the carbon-carbon double bond, and the fluorinated aromatic ring—that allow for a wide range of chemical transformations.
The carboxylic acid moiety is a common site for derivatization. It can be readily converted into a variety of functional groups, including:
Esters: Formed by reaction with alcohols, often under acidic catalysis. Cinnamic esters are used in perfumery and as precursors for other pharmaceuticals.
Amides: Synthesized by coupling with amines, typically using activating agents like BOP reagent (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate). mdpi.com Cinnamic acid amides are explored for various pharmacological activities.
Acid Halides: Prepared by reacting with reagents such as thionyl chloride or oxalyl chloride, creating highly reactive intermediates for further synthesis.
Researchers have utilized this compound to synthesize novel compounds with potential biological activity. For instance, it has been incorporated into diacylhydrazine structures to create potential microtubule stabilizers for cancer therapy. nih.gov Furthermore, cinnamic acid derivatives, in general, are known to exhibit a wide spectrum of biological effects, including antimicrobial, antioxidant, and anticancer properties, driving the synthesis of new analogs. nih.gov
| Derivative Type | Functionalization Site | Reagents/Method | Potential Application |
| Esters | Carboxylic Acid | Alcohol, Acid Catalyst | Fragrances, Pharmaceutical Intermediates |
| Amides | Carboxylic Acid | Amine, Coupling Agent (e.g., BOP) | Medicinal Chemistry mdpi.com |
| Diacylhydrazines | Carboxylic Acid | Multi-step synthesis involving hydrazides | Anticancer Agents nih.gov |
| Oxadiazoles | Carboxylic Acid | Conversion of carboxyl group to bioisostere | Antimicrobial Agents nih.gov |
Modifications of the Carboxyl Group
The carboxyl group is a versatile functional handle that can be modified through various pathways to generate a diverse range of derivatives, such as esters and amides.
O-acylation (typically forming esters) and N-acylation (forming amides) are fundamental transformations of the carboxyl group of this compound. These reactions generally proceed by activating the carboxylic acid to make it more susceptible to nucleophilic attack by an alcohol or amine.
One common strategy involves the use of coupling agents. For instance, carbodiimides like N,N′-dicyclohexylcarbodiimide (DCC) can be used for the amidation of hydroxycinnamic acids, a reaction class to which this compound belongs mdpi.com. The process involves the activation of the carboxylic acid followed by reaction with an amine. A one-pot synthesis protocol for natural phenol amides has been developed using equimolar amounts of the hydroxycinnamic acid, an amine, DCC, and sodium bicarbonate in an aqueous acetone solution mdpi.com.
Another efficient method for amidation utilizes activating agents like phosphonitrilic chloride trimer (PNT). This reagent facilitates the conversion of both aromatic and aliphatic carboxylic acids into their corresponding amides in excellent yields under mild conditions, offering a clean route with complete conversion typically within a few hours iajpr.com.
A more direct route involves the conversion of the carboxylic acid into a more reactive acyl halide. For example, a one-pot methodology has been developed to synthesize 3′-(difluoromethyl)-4′-methoxycinnamoyl amides by first converting the cinnamic acid derivative to its cinnamoyl fluoride (B91410) using a fluorinating agent like Deoxofluor®, followed by reaction with the desired amine nih.govnih.gov. This approach is scalable and allows for the parallel synthesis of numerous amide derivatives nih.gov. The reaction of acyl halides with amines is often exothermic and is typically performed under cooled conditions .
Table 1: Representative Conditions for N-Acylation of Cinnamic Acid Derivatives
| Activating Agent/Method | Amine | Solvent | Base | Typical Reaction Time | Reference |
| Deoxofluor® (to acyl fluoride) | R₁R₂NH | Toluene-DCM | - | Not specified | nih.govnih.gov |
| DCC | RNH₂ | Aqueous Acetone | NaHCO₃ | 25 hours | mdpi.com |
| Phosphonitrilic Chloride | RNH₂ | Not specified | Not specified | 2-3 hours | iajpr.com |
Oxidative acylation refers to the formation of an acyl derivative, such as an ester or amide, through an oxidative process. While specific examples involving this compound are not prominent, general principles suggest its applicability. For instance, oxidative cyclization of cinnamic acid derivatives can be achieved using photocatalysis. In one study, inexpensive and stable xanthone was used as a photocatalyst with Selectfluor as the oxidant to synthesize coumarin derivatives via a tandem double bond isomerization and oxidative cyclization rsc.org. Although this transforms the entire molecule, it represents an oxidative modification initiated at the carboxyl-alkene conjugate system.
Furthermore, studies on other cinnamic acid derivatives have shown that oxidation with reagents like potassium permanganate can lead to cleavage of the double bond, yielding the corresponding benzoic acid derivative uni.edu. The acylation of hydroxyl groups on the phenyl ring can influence the outcome of such oxidations, sometimes preventing degradation and favoring the formation of the desired benzoic acid uni.edu.
Related carboxylation processes have been developed for other substrates, such as a patented method for the carboxylation of furoate slurries to produce 2,5-furandicarboxylic acid (FDCA) using carbon dioxide in the presence of an alkali metal carbonate osti.gov. This highlights the industrial relevance of carboxylation reactions for producing valuable carboxylic acids.
Esterification is a key reaction for modifying this compound. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. The reaction is reversible, and to drive it towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed.
The synthesis of various esters of cinnamic acid and its derivatives is well-documented. For example, a series of esters of 2-furylacrylic acid were synthesized for evaluation of their properties nih.gov. Similarly, novel liquid crystalline compounds were prepared through the synthesis of substituted cinnamic acid esters of 2-fluoro-4-hydroxybenzonitrile researchgate.net.
The mechanism of Fischer esterification involves several key steps:
Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon.
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
Elimination: The water molecule is eliminated, and a double bond is formed between the carbon and the remaining oxygen.
Deprotonation: The protonated carbonyl of the ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
Transformations of the Alkenyl Double Bond
The carbon-carbon double bond in the acrylic acid side chain is a key site for reactivity, and its formation is a critical step in the synthesis of the molecule.
Several classic organic reactions can be employed to construct the α,β-unsaturated carbonyl system of this compound, typically starting from 2,4-difluorobenzaldehyde.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst bepls.com. For the synthesis of this compound, 2,4-difluorobenzaldehyde would be reacted with malonic acid. The reaction is often catalyzed by a weak base like an amine (e.g., piperidine) or its salt, and may be followed by decarboxylation to yield the cinnamic acid derivative wikipedia.orgrsc.org. Greener approaches using catalysts like boric acid or catalyst-free, water-mediated conditions have also been explored rsc.orgmdpi.com.
Perkin Reaction: This method synthesizes α,β-unsaturated aromatic acids by the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the acid wikipedia.orglongdom.orgbyjus.com. To synthesize this compound, 2,4-difluorobenzaldehyde would be reacted with acetic anhydride in the presence of sodium acetate iitk.ac.inlongdom.org. The alkali salt acts as a base catalyst, abstracting a proton from the anhydride to form a reactive carbanion byjus.com.
Heck Reaction: The palladium-catalyzed Heck reaction is a powerful tool for forming carbon-carbon bonds. It can be used to synthesize cinnamic acid derivatives by coupling an aryl halide with an alkene, such as acrylic acid or its esters ingentaconnect.commatthey.com. In this case, 1-bromo-2,4-difluorobenzene or 1-iodo-2,4-difluorobenzene would be reacted with acrylic acid or sodium acrylate in the presence of a palladium catalyst and a base asianpubs.orgasianpubs.orgjocpr.com. Aqueous-biphasic systems have been developed to facilitate catalyst recycling and product separation asianpubs.orgasianpubs.org.
Table 2: Comparison of Double-Bond Construction Methodologies for Cinnamic Acids
| Reaction Name | Aldehyde/Aryl Component | Methylene/Alkene Component | Catalyst/Base | Key Features |
| Knoevenagel Condensation | 2,4-Difluorobenzaldehyde | Malonic Acid | Weak base (e.g., Piperidine, Triethylamine) | Condensation with active methylene compound, often followed by decarboxylation. wikipedia.orgrsc.org |
| Perkin Reaction | 2,4-Difluorobenzaldehyde | Acetic Anhydride | Alkali salt of the acid (e.g., Sodium Acetate) | Classic method using an acid anhydride as the nucleophile precursor. wikipedia.orglongdom.org |
| Heck Reaction | 1-Bromo-2,4-difluorobenzene | Acrylic Acid / Sodium Acrylate | Palladium catalyst + Base | Versatile C-C coupling; tolerant of many functional groups. ingentaconnect.comasianpubs.org |
Aromatic Ring Functionalization Strategies
Further functionalization of the aromatic ring of this compound is challenging due to the electronic properties of the existing substituents. The two fluorine atoms and the acryloyl group are all electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution (EAS).
However, nucleophilic aromatic substitution (SNAr) is a more plausible strategy. masterorganicchemistry.com The fluorine atoms, particularly the one at the ortho-position to the electron-withdrawing side chain, could potentially be displaced by a strong nucleophile. youtube.comnih.gov For an SNAr reaction to proceed, the aromatic ring must be sufficiently electron-poor, a condition met in this molecule. masterorganicchemistry.com The rate of substitution for halogens in SNAr reactions often follows the trend F > Cl > Br > I, because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine. masterorganicchemistry.comyoutube.com
Reaction Mechanisms and Kinetics of this compound
The reactivity of this compound is significantly influenced by its physical state. In the solid state, its photochemical behavior is dictated by the arrangement of molecules within the crystal lattice.
Photodimerization Reactions in the Solid State
In the crystalline solid state, many cinnamic acid derivatives undergo a [2+2] photodimerization upon exposure to UV light. This topochemically controlled reaction is highly dependent on the crystal packing of the monomer molecules. For the reaction to occur, the reactive C=C double bonds of adjacent molecules must be parallel and within a certain proximity, typically less than 4.2 Å, a principle established by Schmidt's topological criteria.
Studies on closely related compounds, such as 2,4-dichlorocinnamic acid and various difluorocinnamic acids, provide significant insight into this process. acs.orgnih.gov The photodimerization of these compounds often leads to the formation of a cyclobutane (B1203170) ring, yielding a derivative of truxillic or truxinic acid. The specific stereoisomer of the cyclobutane product is determined by the relative orientation of the monomers in the crystal lattice.
The table below summarizes key parameters from a study on a closely related isomer, 2,5-difluorocinnamic acid, which illustrates the typical crystallographic conditions conducive to photodimerization.
| Parameter | Value for 2,5-Difluorocinnamic Acid | Significance |
|---|---|---|
| Crystal System | Monoclinic | Describes the basic crystal shape. |
| Space Group | P21/c | Defines the symmetry of the unit cell. |
| Intermolecular C=C Distance | ~3.7-3.9 Å | Must be < 4.2 Å for reaction (Schmidt's rule). |
| Molecular Orientation | Head-to-head stack | Determines the stereochemistry of the dimer product. |
Data adapted from studies on difluorocinnamic acid isomers. The exact values for this compound would require specific crystallographic analysis.
This solid-state reactivity highlights the profound impact of crystal engineering on chemical transformations, allowing for the synthesis of specific stereoisomers that might be difficult to obtain through solution-phase chemistry.
Nucleophilic Displacement Mechanisms Involving Fluorine
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups. In this mechanism, a nucleophile attacks the aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The leaving group is subsequently eliminated, restoring the ring's aromaticity. masterorganicchemistry.com
For a fluorine atom on this compound to be displaced via this mechanism, the ring must be sufficiently electron-deficient to be attacked by a nucleophile. While the carboxylic acid group has some electron-withdrawing character, SNAr reactions typically require stronger activating groups, such as a nitro group, positioned ortho or para to the leaving group. wikipedia.org For example, the reaction of 2,4-difluoronitrobenzene with amines proceeds readily because the nitro group strongly activates the ring towards nucleophilic attack. wikipedia.orgnih.gov The fluorine at the para position (C4) relative to the nitro group is generally more reactive than the one at the ortho position (C2). In the context of this compound, the vinylic carboxylic acid group is a deactivator for electrophilic substitution but is not as strongly activating for nucleophilic substitution as a nitro group. Therefore, displacing a fluorine atom would likely require harsh conditions or a very powerful nucleophile.
Elimination-Addition Mechanisms (e.g., Benzyne Intermediates)
An alternative pathway for nucleophilic aromatic substitution, especially on aryl halides that lack strong electron-withdrawing activating groups, is the elimination-addition mechanism. This reaction proceeds through a highly reactive benzyne intermediate. uni.edu The mechanism is initiated by a very strong base, such as sodium amide (NaNH₂), which abstracts a proton from the position ortho to one of the halogen leaving groups. uni.edu This is followed by the elimination of the halide ion to form a triple bond within the benzene (B151609) ring, creating the benzyne intermediate. uni.eduorganicchemistrytutor.com
The highly strained benzyne is a potent electrophile and is rapidly attacked by any available nucleophile (which can be the conjugate acid of the base used). This addition step is followed by protonation to yield the final product. A key feature of the benzyne mechanism is that the incoming nucleophile can add to either carbon of the triple bond, which can lead to the formation of rearranged products where the substituent is not at the same position as the original leaving group. nih.gov For this compound, treatment with a potent base like NaNH₂ could potentially lead to the formation of a benzyne intermediate by removal of a proton at C3 or C5, followed by the loss of a fluoride ion.
Oxidative and Reductive Transformations of the Backbone
The propenoic acid backbone of this compound contains two key functional groups susceptible to oxidation and reduction: the carbon-carbon double bond and the carboxylic acid.
Oxidative Transformations: The carbon-carbon double bond can be cleaved under oxidative conditions. Ozonolysis is a classic method for cleaving alkenes to form aldehydes or ketones. Other reagents like potassium permanganate (KMnO₄) or osmium tetroxide/sodium periodate can also achieve this transformation. rsc.org For instance, the oxidation of cinnamic acid with KMnO₄ can yield benzoic acid. uni.edu A greener method using hydrogen peroxide with a vanadium(V) oxide catalyst has been developed for the selective oxidative cleavage of the double bond in various cinnamic acid derivatives. rsc.orgrsc.org Depending on the solvent, this system can selectively convert cinnamic acids into the corresponding benzaldehydes or benzoic acids. rsc.orgrsc.orgresearchgate.net The oxidation of cinnamic acid with quinolinium fluorochromate has been shown to produce benzaldehyde and glyoxylic acid. ajast.net
Reductive Transformations: Both the double bond and the carboxylic acid can be reduced. Catalytic hydrogenation (e.g., using H₂ over a metal catalyst like Pd, Pt, or Ni) would typically reduce the double bond to yield 3-(2,4-difluorophenyl)propanoic acid.
The carboxylic acid group is more resistant to reduction but can be converted to a primary alcohol using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, reducing the carboxylic acid to a primary alcohol. chemguide.co.uk LiAlH₄ is unselective and would also reduce the C=C double bond, ultimately yielding 3-(2,4-difluorophenyl)propan-1-ol. Sodium borohydride (NaBH₄) is generally not reactive enough to reduce carboxylic acids. chemguide.co.uk More selective methods, including biocatalytic approaches using carboxylic acid reductase (CAR) enzymes, have been developed. These can selectively reduce the carboxylic acid to an aldehyde or, in multi-step systems, to an alcohol. rsc.org
Substitution Reactions on the Aromatic Ring
Further substitution on the aromatic ring of this compound would typically proceed via an electrophilic aromatic substitution (SEAr) mechanism. wikipedia.org The regiochemical outcome of the reaction is dictated by the directing effects of the substituents already present: the two fluorine atoms and the acrylic acid group.
Fluorine Atoms: Halogens are deactivating substituents due to their electron-withdrawing inductive effect, which makes the ring less reactive than benzene. However, they are ortho-, para-directors because they can donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (arenium ion) when the attack occurs at the ortho or para positions. organicchemistrytutor.comlibretexts.org
Acrylic Acid Group (-CH=CHCOOH): This group is deactivating because the carbonyl group and the double bond pull electron density out of the ring through resonance. It acts as a meta-director. cognitoedu.org
In this compound, the positions are influenced as follows:
The fluorine at C2 directs incoming electrophiles to C3 (ortho) and C5 (para).
The fluorine at C4 directs incoming electrophiles to C3 (ortho) and C5 (ortho).
The acrylic acid group at C1 directs to C3 (meta) and C5 (meta).
All three substituents direct the incoming electrophile to the C3 and C5 positions. The C5 position is para to the C2-fluorine and ortho to the C4-fluorine, while the C3 position is ortho to both fluorines. Both C3 and C5 are meta to the deactivating acrylic acid group. Therefore, an incoming electrophile would be strongly directed to substitute at either the C3 or C5 position, with the precise ratio depending on the specific electrophile and reaction conditions.
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy Applications
Fourier-Transform Infrared (FT-IR) Spectroscopy for Molecular Conformation Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy identifies the characteristic functional groups within the 2,4-Difluorocinnamic acid molecule by measuring the absorption of infrared radiation. The spectrum is marked by distinct absorption bands corresponding to specific bond vibrations. For cinnamic acid and its derivatives, the most prominent bands are associated with the carboxylic acid and alkene groups. docbrown.info
The presence of strong intermolecular hydrogen bonding in the crystalline state, typical for carboxylic acids, results in a very broad absorption band for the O-H stretching vibration, generally observed in the 2300–3400 cm⁻¹ region. docbrown.info The C=O stretching vibration of the carbonyl group in the carboxylic acid moiety gives rise to an intense peak, typically around 1680 cm⁻¹. docbrown.info The position of this band is sensitive to the molecular environment and conformation.
The alkene C=C stretching vibration is also clearly distinguishable, appearing near 1630 cm⁻¹. docbrown.info The C-F stretching vibrations associated with the fluorine substituents on the phenyl ring are expected to produce strong bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹. Analysis of these vibrational frequencies, often supported by computational methods like Density Functional Theory (DFT), allows for a detailed understanding of the molecule's ground-state conformation. nih.govscielo.org.mx
Table 1: Characteristic FT-IR Vibrational Frequencies for Cinnamic Acid Derivatives
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 3400 - 2300 | Broad, Strong |
| C-H Stretch (Aromatic/Alkene) | 3100 - 3000 | Medium |
| C=O Stretch (Carbonyl) | ~1680 | Strong |
| C=C Stretch (Alkene) | ~1630 | Medium |
| C=C Stretch (Aromatic) | 1580 - 1500 | Medium-Weak |
| C-F Stretch | 1300 - 1100 | Strong |
Note: The exact positions of these peaks for this compound can vary based on the physical state and intermolecular interactions.
Fourier-Transform Raman (FT-Raman) Spectroscopy for Vibrational Mode Assignment
Complementing FT-IR, Fourier-Transform Raman (FT-Raman) spectroscopy provides information on the vibrational modes of this compound. FT-Raman is particularly sensitive to vibrations of non-polar bonds and symmetric functional groups. The experimental FT-Raman spectra, often recorded on solid-phase samples, are used to assign fundamental vibrational frequencies. nih.gov
In the FT-Raman spectrum of a molecule like this compound, the symmetric stretching vibrations of the C=C bonds in the alkene and the aromatic ring are typically strong. In contrast, the C=O stretching vibration is often weaker in the Raman spectrum compared to its intense absorption in the IR spectrum. The combination of FT-IR and FT-Raman data allows for a more complete assignment of the molecule's 51 normal modes of vibration. scielo.org.mx These experimental assignments are frequently validated through quantum chemical calculations, which can predict theoretical vibrational frequencies and their potential energy distribution (PED), clarifying the contribution of individual bond stretches and bends to each observed peak. nih.govnih.gov
Electronic Spectroscopy Investigations
Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet (UV) or visible light. For this compound, these transitions are primarily associated with its conjugated π-electron system.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
The UV-Vis spectrum of this compound is characterized by strong absorption bands in the ultraviolet region, which arise from electronic transitions within the chromophore. sigmaaldrich.com The chromophore consists of the phenyl ring conjugated with the acrylic acid side chain. This extended system of π-electrons lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), bringing the electronic transitions into the accessible UV range. libretexts.org
Analysis of n→π and π→π Electronic Transitions**
The electronic transitions observed in the UV-Vis spectrum of this compound can be classified into two main types: π→π* and n→π*.
π→π Transitions:* These are high-intensity transitions that involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org In this compound, the extended conjugation between the benzene (B151609) ring and the acrylic acid moiety gives rise to intense π→π* absorption bands, which are responsible for the strongest peaks in the UV spectrum. researchgate.netmdpi.com
n→π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (n), specifically from one of the lone pairs on the carbonyl oxygen, to a π* antibonding orbital. libretexts.org The n→π* transitions are of much lower intensity (molar absorptivity < 2000) compared to π→π* transitions and occur at longer wavelengths (lower energy). libretexts.orgcutm.ac.in For cinnamic acid, a weak n→π* transition is often observed as a shoulder on the main absorption band, at around 295 nm. researchgate.net These transitions are characteristically found in molecules containing carbonyl groups. youtube.com
Table 2: Typical Electronic Transitions for the Cinnamic Acid Chromophore
| Transition Type | Orbitals Involved | Relative Intensity | Approximate Wavelength (nm) |
| π→π | π (bonding) → π (antibonding) | High (ε > 10,000) | 215 - 280 |
| n→π | n (non-bonding) → π (antibonding) | Low (ε < 2,000) | ~295 |
Note: Wavelengths are based on data for cinnamic acid in methanol (B129727) and may be shifted for this compound due to substituent and solvent effects. researchgate.netlibretexts.org
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of this compound. It provides definitive information about the carbon-hydrogen framework and the precise location of the fluorine atoms.
The structure is confirmed using a combination of ¹H NMR, ¹³C NMR, and ¹⁹F NMR.
¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. The olefinic protons of the CH=CH group and the aromatic protons on the phenyl ring resonate in distinct regions, and their coupling patterns (spin-spin splitting) reveal their connectivity.
¹³C NMR: The carbon-13 NMR spectrum shows distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the olefinic carbons, and the carbons of the difluorinated phenyl ring. nih.govresearchgate.net
¹⁹F NMR: Given the presence of fluorine, ¹⁹F NMR is a particularly powerful tool. It provides direct evidence for the fluorine environments and can show coupling to nearby ¹H and ¹³C nuclei, confirming the 2,4-substitution pattern on the aromatic ring. nih.gov
The chemical shifts in NMR are calculated using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT, to compare theoretical predictions with experimental results for accurate structural assignment. nih.govnih.gov
Mass Spectrometry Methodologies
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns.
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This method is instrumental in identifying and quantifying compounds in complex mixtures. In the analysis of cinnamic acid derivatives, LC-MS can be used to identify different derivatives and potential metabolites or degradation products. nih.gov The use of different mobile phase additives, such as formic acid or difluoroacetic acid, can be optimized to improve chromatographic separation and mass spectrometric detection. waters.com
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that is particularly useful for the analysis of non-volatile and thermally labile molecules. In MALDI-MS, the analyte is co-crystallized with a matrix, which absorbs the laser energy and facilitates the ionization of the analyte. Cinnamic acid derivatives themselves can be used as matrices in MALDI-MS. For example, α-Cyano-2,4-difluorocinnamic acid has been investigated as a matrix for the analysis of peptides. labshake.com A mixture containing 4-Chloro-α-cyanocinnamic acid and α-Cyano-2,4-difluorocinnamic acid is also commercially available as a matrix for MALDI-MS. sigmaaldrich.com The choice of matrix is crucial for successful MALDI-MS analysis, and different matrices can be evaluated to optimize the signal intensity and minimize fragmentation of the analyte. nih.gov
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
Crystallographic Studies and Intermolecular Interactions
| Parameter | Value |
|---|---|
| Compound | trans-3,4-Difluorocinnamic acid |
| Formula | C₉H₆F₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P 1 21/n 1 |
| Unit Cell Dimensions | a = 3.7189 Å, b = 6.4694 Å, c = 32.965 Å |
| Unit Cell Angles | α = 90°, β = 92.198°, γ = 90° |
The crystal structures of cinnamic acid and its derivatives are significantly influenced by a network of intermolecular hydrogen bonds. core.ac.uknih.gov The most prominent of these is the strong O-H...O hydrogen bond between the carboxylic acid groups of two neighboring molecules, which typically leads to the formation of centrosymmetric dimers. core.ac.uknih.gov These dimers are a recurring structural motif in the crystal packing of carboxylic acids.
In conjunction with hydrogen bonding, π-π stacking interactions between the aromatic rings of adjacent molecules are a key factor in determining the crystalline architecture of cinnamic acid derivatives. mdpi.com These non-covalent interactions arise from the electrostatic attraction between the electron-rich π-systems of the phenyl groups. The arrangement of the molecules in the crystal lattice is a balance between the directional hydrogen bonds and the less directional but significant π-π stacking forces.
Investigations of Single-Crystal-to-Single-Crystal Transformations
While specific research on single-crystal-to-single-crystal (SCSC) transformations of this compound is not extensively documented, studies on closely related fluorinated cinnamic acids, such as 2,6-difluorocinnamic acid, provide significant insights into the photochemical behavior of these compounds in the solid state. The investigation of these transformations is crucial for understanding reaction mechanisms in a constrained environment and for the design of crystalline materials with dynamic properties. The [2+2] photodimerization is a key reaction observed in these systems, where adjacent molecules in the crystal lattice react upon irradiation with UV light to form a cyclobutane (B1203170) ring.
Research on 2,6-difluorocinnamic acid has demonstrated that it undergoes a photochemical [2+2] dimerization in the crystalline state. nih.gov The molecules within the crystal are pre-organized in stacks along the a-axis, a geometric arrangement that is conducive to this type of solid-state reaction. nih.gov The reaction can be monitored in situ by observing the changes in the unit-cell parameters as the crystal is irradiated with a UV beam. nih.gov
Upon exposure to UV radiation, the crystal of 2,6-difluorocinnamic acid transforms, leading to the formation of 3,4-bis(2,6-difluorophenyl)cyclobutane-1,2-dicarboxylic acid. nih.gov This transformation from monomer to dimer within the crystal lattice occurs without a loss of crystallinity, a hallmark of an SCSC process. The structure of a partially reacted crystal has been analyzed, revealing a solid solution of the reactant and the product. nih.gov In one instance, the composition was found to be a ratio of 0.858 molecules of 2,6-difluorocinnamic acid to 0.071 molecules of the resulting dimer. nih.gov
The progress of the photodimerization can be tracked by the continuous changes in the unit-cell dimensions. For 2,6-difluorocinnamic acid, these changes are not monotonic. The cell length a initially increases and then begins to decrease. Conversely, the cell length b first decreases before starting to increase. The c axis consistently increases, while the unit-cell volume V shows an initial increase followed by a decrease. nih.gov
The rate of this photodimerization has also been shown to be influenced by external pressure. Studies conducted at high pressures indicate that the reaction rate for 2,6-difluorocinnamic acid increases with rising pressure, with the observed trend being 0.1 MPa < 0.5 GPa < 1.1 GPa ≤ 2.1 GPa. rsc.org This is attributed to a decrease in the free space within the crystal and a reduction in the distance between the reactive carbon atoms of adjacent monomer molecules, which facilitates the [2+2] cycloaddition. rsc.org
The detailed crystallographic data from these studies on 2,6-difluorocinnamic acid serve as a valuable model for predicting and understanding the potential SCSC transformations in this compound and other related compounds.
Interactive Data Tables
Table 1: Composition of a Partially Reacted Crystal of 2,6-Difluorocinnamic Acid
| Component | Molar Ratio |
| 2,6-Difluorocinnamic acid | 0.858 |
| 3,4-bis(2,6-Difluorophenyl)cyclobutane-1,2-dicarboxylic acid | 0.071 |
Data sourced from a study on the in-situ photochemical reaction of 2,6-difluorocinnamic acid. nih.gov
Table 2: Qualitative Changes in Unit-Cell Parameters of 2,6-Difluorocinnamic Acid Upon UV Irradiation
| Unit-Cell Parameter | Initial Change | Subsequent Change |
| a | Increase | Decrease |
| b | Decrease | Increase |
| c | Increase | - |
| V (Volume) | Increase | Decrease |
This table summarizes the observed trends during the single-crystal-to-single-crystal transformation. nih.gov
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is widely used to study the electronic structure of molecules like 2,4-Difluorocinnamic acid. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. The B3LYP hybrid functional is commonly employed for such studies on organic molecules, often paired with basis sets like 6-311++G(d,p) to ensure reliable predictions of energies and molecular properties scielo.org.mx.
The geometry of this compound in its ground state can be determined through structural optimization using DFT. This process identifies the lowest energy arrangement of the atoms. Like its parent compound, cinnamic acid, this compound can exist in different conformations, primarily concerning the orientation around the C-C single bond connecting the acrylic acid group to the phenyl ring. These conformers are typically referred to as s-cis and s-trans.
DFT calculations are highly effective for predicting the vibrational spectra (infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, a full set of vibrational frequencies and their corresponding modes can be determined. These theoretical predictions are invaluable for interpreting experimental spectra. For cinnamic acid, DFT calculations have successfully assigned the characteristic vibrational modes, such as the O-H stretch, C=O stretch, olefinic C=C stretch, and various C-H stretching and bending modes of the phenyl ring scielo.org.mx.
For this compound, similar calculations would predict these fundamental vibrations, along with additional modes corresponding to the C-F bonds. The table below provides an illustrative example of predicted vibrational wavenumbers for key functional groups, based on typical DFT calculation results for cinnamic acid and related fluorinated compounds scielo.org.mxmdpi.com.
| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Description of Motion |
|---|---|---|
| O-H Stretch | ~3600 | Stretching of the carboxylic acid O-H bond |
| C-H Stretch (Aromatic) | 3050 - 3100 | Stretching of C-H bonds on the phenyl ring |
| C=O Stretch | ~1740 | Stretching of the carbonyl double bond |
| C=C Stretch (Olefinic) | ~1640 | Stretching of the carbon-carbon double bond in the acrylic acid side chain |
| C=C Stretch (Aromatic) | 1500 - 1600 | Stretching of carbon-carbon bonds within the phenyl ring |
| C-F Stretch | 1100 - 1250 | Stretching of the carbon-fluorine bonds |
Furthermore, DFT is used to calculate key electronic properties that describe a molecule's stability and reactivity, such as ionization potential, electron affinity, electronegativity, and chemical hardness nih.gov.
Møller-Plesset Perturbation Theory (MP2) Applications
Møller-Plesset perturbation theory (MP) is a post-Hartree-Fock method used to more accurately account for electron correlation, which is the interaction between electrons that is approximated in DFT and Hartree-Fock methods. The second-order Møller-Plesset (MP2) method is the most common and provides a significant improvement in accuracy over simpler models, particularly for calculating interaction energies and describing noncovalent interactions.
While computationally more demanding than DFT, with costs scaling higher with the size of the system, MP2 calculations can be applied to this compound to refine its structure and energy. MP2 is especially valuable for systems where electron correlation plays a critical role. For example, it can provide more accurate predictions for the relative energies of different conformers or the interaction energy of the molecule with a solvent or a biological receptor. Systematic studies have shown that MP2 recovers a large percentage of the correlation energy, leading to better accuracy for various molecular properties nih.gov.
Time-Dependent DFT (TD-DFT) for Excited State Analysis
To understand how this compound interacts with light, theoretical methods capable of describing its electronically excited states are necessary. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for this purpose due to its favorable balance of accuracy and computational cost nih.gov.
TD-DFT calculations can predict the electronic absorption spectrum of a molecule by calculating the energies of vertical electronic transitions from the ground state to various excited states. This allows for the prediction of the maximum absorption wavelengths (λ_max) and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, TD-DFT would be used to simulate its UV-visible spectrum, providing insight into how the fluorine substituents affect the electronic transitions compared to unsubstituted cinnamic acid. These calculations help in understanding the nature of the excited states, for instance, whether they are localized on the phenyl ring or involve charge transfer across the molecule nih.gov.
Frontier Molecular Orbital (FMO) Analysis and Charge Transfer Studies
Frontier Molecular Orbital (FMO) theory is a key conceptual tool in chemistry for predicting the reactivity of molecules wikipedia.orglibretexts.org. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) libretexts.orgyoutube.com. The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile) libretexts.orgyoutube.com.
For this compound, FMO analysis performed with DFT can map the distribution of the HOMO and LUMO across the molecule. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule; a smaller gap generally implies higher reactivity researchgate.netfiveable.me.
The analysis of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. The fluorine atoms, being highly electronegative, are expected to lower the energy of both the HOMO and LUMO and influence their spatial distribution. This analysis is also fundamental for studying intramolecular charge transfer (ICT) upon electronic excitation, which is a key process in many photophysical applications.
| Property | Description | Significance for this compound |
|---|---|---|
| HOMO Energy (E_HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons (nucleophilicity). |
| LUMO Energy (E_LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Relates to chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Ionization Potential (IP) | Energy required to remove an electron (approximated as -E_HOMO) | Measures the tendency to be oxidized. |
| Electron Affinity (EA) | Energy released when an electron is added (approximated as -E_LUMO) | Measures the tendency to be reduced. |
Molecular Modeling of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface that connects reactants to products. For this compound, this involves modeling its participation in chemical reactions, such as additions to the double bond, esterification of the carboxylic acid, or photochemical reactions.
In Silico Simulation of Spectroscopic Data
The in silico simulation of spectroscopic data for this compound is a crucial aspect of its computational analysis, providing valuable insights into its structural and electronic properties. Methodologies such as Density Functional Theory (DFT) for vibrational and nuclear magnetic resonance (NMR) spectra, and Time-Dependent DFT (TD-DFT) for electronic spectra, are commonly employed. These theoretical calculations offer a powerful complement to experimental data, aiding in the assignment of spectral features and the understanding of molecular behavior.
For context, a typical computational study on a related molecule, such as cinnamic acid, would involve the following:
Vibrational Spectroscopy (FT-IR and FT-Raman): The molecular geometry of this compound would first be optimized, typically using DFT with a functional like B3LYP and a basis set such as 6-311++G(d,p). Following optimization, the vibrational frequencies would be calculated at the same level of theory. These calculated frequencies are often scaled by an empirical factor to better match experimental data. The resulting data would be presented in a table format, comparing the calculated and experimental frequencies and providing assignments for the vibrational modes.
NMR Spectroscopy (¹H and ¹³C): The NMR chemical shifts would be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, often at the same DFT level used for geometry optimization. The calculated chemical shifts (in ppm) would be referenced against a standard, typically Tetramethylsilane (TMS). A data table would compare the calculated and experimental ¹H and ¹³C NMR chemical shifts for each atom in the molecule.
UV-Vis Spectroscopy: The electronic absorption spectrum would be simulated using TD-DFT calculations, usually performed on the optimized ground-state geometry. These calculations would predict the vertical excitation energies and oscillator strengths for the electronic transitions. The results would be presented in a table listing the calculated maximum absorption wavelengths (λmax), excitation energies, and the nature of the electronic transitions (e.g., π → π*).
Without specific studies on this compound, it is not possible to provide the detailed research findings and interactive data tables as requested. The scientific community has yet to publish a dedicated computational spectroscopic analysis of this particular compound.
Applications in Advanced Materials Science
Polymerization Processes Involving 2,4-Difluorocinnamic Acid
The incorporation of fluorinated monomers into polymers is a well-established strategy for creating materials with specialized properties. Fluoropolymers are noted for their high resistance to external factors, stability, and unique surface properties. nih.gov
While this compound possesses functional groups—a carboxylic acid and a vinyl group—that make it a candidate for polymerization reactions, extensive research documenting its use as a primary monomer in polymer synthesis is not widely available in the public domain. In principle, it could be used in condensation polymerizations via its carboxyl group or in addition polymerizations through its vinyl group. Its primary documented role remains as an intermediate in organic synthesis rather than as a direct monomer for large-scale polymer production. guidechem.com
The synthesis of functional polymers aims to introduce specific chemical groups that provide tailored properties to the final material. The structure of this compound, featuring two fluorine atoms, suggests its potential for creating functional polymers with enhanced characteristics. The carbon-fluorine bond is exceptionally stable, and its presence can increase a polymer's thermal and chemical resistance. nih.gov Furthermore, the electronegativity of fluorine can alter the electronic properties and surface energy of a material. While these principles are well-known, specific examples of functional polymers synthesized directly from this compound are not prominently featured in current literature.
Fluorination is a common method to enhance the thermal stability and mechanical strength of polymers. The high energy of the C-F bond contributes to greater resistance to thermal degradation. While there is a lack of specific studies on polymers derived from this compound, research on related compounds, such as 3,5-Difluorocinnamic acid, indicates that the integration of difluorocinnamic acid structures into material formulations can enhance thermal stability and mechanical properties. nbinno.com This suggests a potential, though not explicitly documented, role for the 2,4-isomer in developing more robust and durable materials.
Fabrication of Advanced Coatings and Films
The development of advanced coatings and films often requires materials with specific surface properties, such as hydrophobicity or oleophobicity, and high durability. Fluorinated compounds are frequently used in this context to lower surface energy. Although the application of this compound in this area is not specifically detailed in available research, related fluorinated intermediates are known to be used to improve the resilience of protective coatings. nbinno.comnih.gov
Development of Electronic Materials (e.g., Improved Conductivity, Tailored Optical Properties)
The strategic placement of fluorine atoms on an aromatic ring can significantly influence a molecule's electronic properties, including its electron affinity and ionization potential. This makes fluorinated organic compounds valuable in the development of electronic materials for applications like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). While the electronic properties influenced by fluorine substituents in compounds like 3,5-Difluorocinnamic acid have opened avenues for applications in organic electronics and photonics, specific research on the use of this compound for these purposes is not readily found. nbinno.com
Synthesis of Hybrid Material Systems (e.g., Organic-Inorganic Hybrids)
Organic-inorganic hybrid materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability) to create composites with synergistic characteristics. rsc.org These materials are synthesized through various methods, often involving the functionalization of inorganic surfaces or nanoparticles with organic molecules. frontiersin.org The carboxylic acid group on this compound makes it a potential candidate for binding to inorganic surfaces (like metal oxides), thereby acting as an organic linker in a hybrid system. However, there are no specific studies in the reviewed literature that document the use of this compound in the synthesis of such hybrid materials.
Role in Biochemical and Enzymatic Research
Enzymatic Transformations and Metabolic Pathways of Fluorinated Cinnamic Acids
The metabolism of fluorinated cinnamic acids often mirrors the pathways for non-halogenated versions, primarily involving the degradation of the acyl side chain prior to the cleavage of the aromatic ring. asm.org In microorganisms, this side-chain degradation can occur through mechanisms like β-oxidation or direct deacetylation, which results in the removal of two-carbon units. asm.org The presence of fluorine can influence the efficiency and specificity of these enzymatic reactions.
β-oxidation is a key mechanism for the breakdown of cinnamic acids and their fluorinated analogs. asm.orgnih.gov This process, analogous to the β-oxidation of fatty acids, primarily occurs in the mitochondria and is dependent on cofactors such as ATP, Coenzyme A (CoA), and NAD+. nih.govnih.gov In the context of fluorinated cinnamic acids, studies on 4-fluorocinnamic acid (4-FCA) have shown that its degradation is initiated via a β-oxidation mechanism. nih.gov This pathway involves the sequential enzymatic conversion of the acyl side chain, leading to its shortening and the eventual formation of a fluorinated benzoic acid derivative. asm.orgnih.gov
The β-oxidation pathway for fluorinated cinnamic acids is catalyzed by a series of specific enzymes. Research on the degradation of 4-fluorocinnamic acid by Arthrobacter sp. has identified several key enzymes involved in this process. nih.gov These enzymes facilitate the step-by-step breakdown of the side chain.
The primary enzymes characterized in this pathway include:
4-fluorocinnamoyl-CoA ligase: This enzyme activates the substrate, 4-fluorocinnamic acid, by ligating it to Coenzyme A, forming 4-fluorocinnamoyl-CoA. nih.gov This initial activation step is crucial for the subsequent reactions in the β-oxidation pathway.
4-fluorocinnamoyl-CoA hydratase: This enzyme catalyzes the hydration of the double bond in the 4-fluorocinnamoyl-CoA molecule. nih.gov
4-fluorophenyl-β-hydroxy propionyl-CoA dehydrogenase: This dehydrogenase is responsible for the oxidation of the β-hydroxy group formed in the previous step. nih.gov
4-fluorophenyl-β-keto propionyl-CoA thiolase: This thiolase cleaves the β-keto intermediate, releasing a two-carbon unit and resulting in the formation of 4-fluorobenzoic acid. nih.gov
| Enzyme | Function in the β-Oxidation of 4-Fluorocinnamic Acid | Reference |
|---|---|---|
| 4-fluorocinnamoyl-CoA ligase | Activates 4-fluorocinnamic acid by attaching Coenzyme A (CoA). | nih.gov |
| 4-fluorocinnamoyl-CoA hydratase | Adds water across the double bond of the acyl side chain. | nih.gov |
| 4-fluorophenyl-β-hydroxy propionyl-CoA dehydrogenase | Oxidizes the β-hydroxy group. | nih.gov |
| 4-fluorophenyl-β-keto propionyl-CoA thiolase | Cleaves the side chain to form 4-fluorobenzoic acid. | nih.gov |
Microbial Metabolism and Biodegradation Studies of Fluorinated Compounds
The biodegradation of fluorinated organic compounds is a critical area of research due to their increasing industrial use and potential environmental persistence. asm.orgnih.gov Microbial consortia often demonstrate a remarkable capability to completely mineralize these compounds. Studies involving a consortium of Arthrobacter sp. strain G1 and Ralstonia sp. strain H1 showed the complete biodegradation of 4-fluorocinnamic acid. nih.gov In this synergistic relationship, the Arthrobacter strain converts 4-fluorocinnamic acid into 4-fluorobenzoic acid, which is then mineralized by the Ralstonia strain. nih.gov
Under aerobic conditions, the microbial degradation of 4-fluorocinnamic acid proceeds through a defined pathway with specific intermediates. The initial degradation is carried out by Arthrobacter sp. G1, which transforms 4-fluorocinnamic acid into 4-fluorobenzoic acid via the β-oxidation pathway. nih.gov During this process, 4-fluoroacetophenone can be formed as a dead-end side product. nih.gov The subsequent degradation of 4-fluorobenzoic acid is handled by Ralstonia sp. strain H1. This bacterium converts 4-fluorobenzoic acid into 4-fluorocatechol (B1207897), which is a key intermediate before the aromatic ring is cleaved. nih.gov The 4-fluorocatechol then enters an ortho-cleavage pathway for further breakdown. asm.orgnih.gov
A crucial step in the detoxification of fluorinated aromatic compounds is the cleavage of the carbon-fluorine bond and the subsequent release of fluoride (B91410) ions. In the microbial degradation of 4-fluorocinnamic acid, defluorination occurs after the side chain has been removed and the molecule has been converted to 4-fluorobenzoic acid. nih.gov The degradation of 4-fluorobenzoic acid by Ralstonia sp. strain H1 proceeds via 4-fluorocatechol. nih.gov The aromatic ring of 4-fluorocatechol is then cleaved through an ortho-cleavage pathway, which ultimately leads to the release of the fluoride ion, completing the mineralization process. nih.gov
Research into Enzyme Inhibition Mechanisms and Modulation of Biochemical Pathways
Cinnamic acid and its derivatives are known to interact with various enzymes, often acting as inhibitors. nih.gov The introduction of fluorine atoms can enhance these inhibitory properties, making fluorinated compounds valuable tools for studying enzyme mechanisms and modulating biochemical pathways. nih.gov Fluorine's high electronegativity and small size can lead to tighter binding in enzyme active sites or the formation of stable covalent intermediates, effectively blocking the enzyme's function. nih.govresearchgate.net
For example, derivatives of cinnamic acid have demonstrated inhibitory activity against enzymes such as intestinal α-glucosidase, which is relevant in the context of managing postprandial hyperglycemia. nih.gov While specific studies focusing solely on 2,4-difluorocinnamic acid as an enzyme inhibitor are limited, the principles derived from related fluorinated molecules and cinnamic acid derivatives are applicable. The fluorinated functionality can be strategically used to design "suicide substrates" or transition-state analogue inhibitors that can provide detailed mechanistic insights into enzyme action. nih.gov The ability of such compounds to modulate cellular processes has implications for drug design and understanding metabolic regulation. mdpi.com
Studies of Molecular Interactions with Biological Targets in Chemical Biology
This compound, a halogenated derivative of cinnamic acid, has garnered attention in the field of chemical biology for its potential to interact with various biological targets. The introduction of fluorine atoms into the cinnamic acid scaffold can significantly alter its electronic properties, lipophilicity, and metabolic stability, thereby influencing its biological activity. Research into the molecular interactions of fluorinated cinnamic acid derivatives provides valuable insights into enzyme inhibition and the development of novel therapeutic agents.
While direct studies on this compound are limited in publicly available research, the inhibitory activity of a closely related isomer, trans-3,4-difluorocinnamic acid, on the enzyme tyrosinase offers a compelling case study. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for agents addressing hyperpigmentation.
A study on the inhibition of tyrosinase diphenolase activity by trans-3,4-difluorocinnamic acid revealed it to be a competitive inhibitor nih.gov. This mode of inhibition suggests that the compound binds to the active site of the enzyme, competing with the substrate. The research provided specific quantitative data on its inhibitory potency, including the half-maximal inhibitory concentration (IC50) and the apparent inhibition constant (Ki app).
Detailed Research Findings on a Closely Related Isomer: trans-3,4-Difluorocinnamic Acid
The investigation into the kinetics of mushroom tyrosinase inhibition by trans-3,4-difluorocinnamic acid yielded the following key findings nih.gov:
Type of Inhibition: The study identified trans-3,4-difluorocinnamic acid as a competitive inhibitor of tyrosinase diphenolase activity. This indicates that the inhibitor and the substrate compete for binding to the enzyme's active site.
Inhibitory Potency: The IC50 value, which represents the concentration of an inhibitor required to reduce the enzyme's activity by half, was determined to be 0.78 ± 0.02 mM nih.gov.
Binding Affinity: The apparent inhibition constant (Ki app), a measure of the inhibitor's binding affinity to the enzyme, was found to be 197 ± 11 µM nih.gov. A lower Ki value signifies a stronger binding affinity.
These findings for trans-3,4-difluorocinnamic acid provide a strong indication that fluorinated cinnamic acids, in general, have the potential to act as enzyme inhibitors. The specific substitution pattern of the fluorine atoms on the phenyl ring likely plays a crucial role in determining the potency and selectivity of inhibition.
Further research, including molecular docking studies, could elucidate the precise binding mode of these compounds within the tyrosinase active site and guide the design of even more potent inhibitors. While data for this compound is not yet available, the study of its 3,4-difluoro isomer underscores the importance of this class of compounds in biochemical and enzymatic research.
Table 1: Inhibitory Activity of trans-3,4-Difluorocinnamic Acid on Tyrosinase Diphenolase
| Parameter | Value | Reference |
| Enzyme | Tyrosinase (Diphenolase activity) | nih.gov |
| Inhibitor | trans-3,4-Difluorocinnamic Acid | nih.gov |
| IC50 | 0.78 ± 0.02 mM | nih.gov |
| Ki app | 197 ± 11 µM | nih.gov |
| Inhibition Type | Competitive | nih.gov |
Comparative Studies with Cinnamic Acid Analogues
Influence of Fluorine Substitution Pattern on Reactivity and Structural Characteristics
The introduction of fluorine atoms into the cinnamic acid scaffold dramatically influences the molecule's chemical and physical properties, a phenomenon well-documented in medicinal chemistry. nih.gov The high electronegativity and small size of fluorine atoms alter the electronic environment of the benzene (B151609) ring and the acrylic acid side chain, which in turn affects reactivity and structural characteristics. nih.govsemanticscholar.org In 2,4-difluorocinnamic acid, the fluorine atoms at positions 2 and 4 exert strong electron-withdrawing effects through both inductive and resonance mechanisms. This electronic perturbation can significantly impact the reactivity of the carboxylic acid group and the double bond.
The position of fluorine substitution on the phenyl ring is a critical determinant of the compound's bioactivity. Studies on various fluorine-substituted cinnamic acid derivatives have shown that the substitution pattern produces a significant effect on their biological and chemical behavior. nih.gov For instance, research on cholinesterase inhibitors revealed that para-substituted fluorine or chlorine derivatives exhibited potent activity against acetylcholinesterase (AChE), whereas ortho-substituted analogues showed the opposite effect, favoring butyrylcholinesterase (BChE) inhibition. nih.gov This highlights the nuanced influence of the substituent's position on molecular interactions.
The difluoro pattern in this compound, with one ortho and one para fluorine, creates a unique electronic distribution that can enhance its utility as a building block in organic synthesis. guidechem.com The electron-withdrawing nature of the fluorine atoms can make the double bond more susceptible to certain types of chemical reactions and can also influence the acidity of the carboxylic acid group. While direct comparative studies on the reactivity of different difluorocinnamic acid isomers are not extensively detailed, the principles of fluorine substitution suggest that isomers like 3,4-difluorocinnamic acid would exhibit different electronic and steric properties, leading to altered reactivity profiles. ossila.com
Table 1: Comparison of Physical Properties of Fluorinated Cinnamic Acid Isomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 94977-52-3 | C₉H₆F₂O₂ | 184.14 | 216 - 218 |
| trans-3,4-Difluorocinnamic acid | 112897-97-9 | C₉H₆F₂O₂ | 184.14 | 194 - 196 |
This table is generated based on available data and is for illustrative purposes.
Comparison with Other Halogenated Cinnamic Acid Derivatives (e.g., Dichloro-, Chloro-Fluoro-Cinnamic Acids)
The properties of this compound can be further understood by comparing it with other halogenated cinnamic acid derivatives, such as those containing chlorine. Halogenation, in general, is known to influence the biological and chemical properties of organic molecules. researchgate.net The replacement of hydrogen with different halogens (F, Cl, Br, I) allows for the fine-tuning of properties like lipophilicity, electronic effects, and steric hindrance.
Comparing this compound with its chlorinated counterparts, such as 3,4-dichlorocinnamic acid, reveals significant differences. Fluorine is the most electronegative element and is smaller than chlorine. These differences in atomic properties lead to distinct effects on the molecule. The C-F bond is stronger and more polarized than the C-Cl bond, which can affect metabolic stability and the nature of intermolecular interactions.
In the case of mixed halogen substitution, such as in 3-chloro-4-fluorocinnamic acid, the properties are an amalgamation of the effects of both halogens. chemscene.com The interplay between the inductive and resonance effects of chlorine and fluorine at different positions on the aromatic ring creates a unique electronic landscape that dictates the molecule's reactivity and potential applications. For instance, the presence of an electron-withdrawing group, whether fluorine or chlorine, has been shown to improve the anti-tubercular activity of cinnamic acid derivatives. nih.gov
Table 2: Comparative Properties of Halogenated Cinnamic Acid Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Halogen(s) |
| This compound | 94977-52-3 | C₉H₆F₂O₂ | 184.14 | Fluorine |
| 3,4-Dichlorocinnamic acid | 1202-39-7 | C₉H₆Cl₂O₂ | 217.05 | Chlorine |
| 3-Chloro-4-fluorocinnamic acid | 155814-22-5 | C₉H₆ClFO₂ | 200.59 | Chlorine, Fluorine |
| m-Chlorocinnamic acid | 1866-38-2 | C₉H₇ClO₂ | 182.60 | Chlorine |
This table is generated based on available data for comparative purposes.
Structure-Reactivity and Structure-Function Relationship Studies in Synthetic Design
Structure-reactivity and structure-function relationship studies are fundamental in medicinal chemistry and materials science for the rational design of new molecules with desired properties. nih.govnih.govnih.gov For cinnamic acid derivatives, these relationships have been extensively explored to develop compounds with a wide range of pharmacological activities. jocpr.comrsdjournal.org The cinnamic acid scaffold is a versatile template where modifications to the phenyl ring, the acrylic acid side chain, or the carboxylic acid group can lead to significant changes in biological efficacy and chemical reactivity. nih.gov
The specific substitution pattern of this compound is a key aspect of its utility in synthetic design. The two fluorine atoms act as powerful modulators of the molecule's electronic properties. This can be exploited in several ways:
Modulating Acidity and Reactivity: The electron-withdrawing nature of the fluorine atoms can increase the acidity of the carboxylic acid proton and influence the reactivity of the alkene double bond, making it a useful intermediate in various chemical transformations. guidechem.com
Enhancing Biological Activity: The introduction of fluorine can lead to improved metabolic stability, increased binding affinity to biological targets, and altered bioavailability. The specific position of the fluorine atoms is crucial, as it dictates the interaction with target enzymes or receptors. nih.gov
Directing Chemical Synthesis: In synthetic pathways, the fluorine atoms can direct the regioselectivity of further reactions on the aromatic ring. They can also be used to create specific steric and electronic environments required for a particular molecular design.
The study of structure-activity relationships (SAR) for cinnamic acid derivatives has shown that different substitutions on the basic moiety lead to varied pharmacological activities. jocpr.com For example, the presence of hydroxyl or methoxy (B1213986) groups can confer antioxidant or antidiabetic properties. jocpr.com Similarly, halogenation is a well-established strategy for enhancing antimicrobial or anticancer activities. researchgate.netnih.gov The 2,4-difluoro substitution pattern in this compound provides a unique combination of steric and electronic effects that can be leveraged in the design of novel therapeutic agents and functional materials.
Q & A
Q. What spectroscopic and chromatographic techniques are recommended for characterizing 2,4-Difluorocinnamic acid in synthetic chemistry research?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm fluorine substitution patterns and the trans-configuration of the cinnamic acid backbone. High-performance liquid chromatography (HPLC) with UV detection (λ ≈ 254 nm) ensures purity, while electrospray ionization mass spectrometry (ESI-MS) verifies molecular weight. Cross-reference retention times and spectral data with authenticated standards to eliminate structural ambiguities .
Q. What safety protocols must be implemented when handling this compound in laboratory settings?
- Methodological Answer : Enforce personal protective equipment (PPE): nitrile gloves, ANSI-approved goggles, and lab coats. Conduct reactions in fume hoods with adequate ventilation. Store separately from strong oxidizers at 2–8°C. For spills, use inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels. Maintain emergency eyewash/shower stations and document exposure incidents .
Advanced Research Questions
Q. How can researchers optimize crystallographic refinement of this compound using SHELXL, particularly when modeling disordered fluorine atoms?
- Methodological Answer :
Apply SHELXL’s
PARTinstruction to split disordered fluorine positions. Use geometric restraints (DFIX,SADI) to maintain bond lengths and angles. Validate refinement with R₁ convergence (<5%) and residual electron density maps (≤0.5 eÅ⁻³). Compare anisotropic displacement parameters (ADPs) with ordered analogs to detect over-constrained regions. For high-resolution data, employ theTWINcommand to address potential twinning .
Q. What experimental design considerations are critical for assessing this compound stability in longitudinal biomonitoring studies?
- Methodological Answer : Conduct pre-analytical stability tests under varying temperatures (-20°C to 25°C) and timepoints (0–72 hours). Use isotope-labeled internal standards (e.g., ¹³C analogs) to quantify degradation. Perform triplicate LC-MS/MS analyses and control for matrix effects by comparing spiked biological samples (urine, serum) against solvent blanks. Report both creatinine-adjusted and unadjusted urinary concentrations to account for hydration variability .
Q. How should researchers resolve contradictory data on environmental persistence of halogenated cinnamic acids across exposure models?
- Methodological Answer : Perform meta-analysis with strict inclusion criteria (e.g., validated detection methods, controlled application rates). Normalize datasets using creatinine-adjusted urinary concentrations and application-specific exposure factors. Apply multivariate regression to identify confounders (e.g., soil pH, organic matter). Validate findings through controlled chamber studies replicating real-world degradation kinetics .
Q. What strategies enhance the reliability of fluorinated compound identification in complex matrices using hyphenated spectroscopic techniques?
- Methodological Answer : Couple HPLC with high-resolution tandem mass spectrometry (HRMS/MS) in negative ion mode for enhanced fluorine detection. Apply isotopic pattern filtering for molecules with multiple fluorine atoms. Use collision-induced dissociation (CID) to generate diagnostic fragments (e.g., loss of COOH group at m/z 18). Cross-validate via ¹⁹F NMR of extracted fractions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
